(4-Bromo-3-(methoxymethyl)phenyl)boronic acid
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Overview
Description
(4-Bromo-3-(methoxymethyl)phenyl)boronic acid is an organoboron compound with the molecular formula C8H10BBrO3. It is a boronic acid derivative, characterized by the presence of a boronic acid group (B(OH)2) attached to a phenyl ring substituted with a bromo group and a methoxymethyl group. This compound is of significant interest in organic synthesis, particularly in the context of Suzuki-Miyaura cross-coupling reactions .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-Bromo-3-(methoxymethyl)phenyl)boronic acid typically involves the borylation of the corresponding aryl halide. One common method is the palladium-catalyzed borylation of 4-bromo-3-(methoxymethyl)benzene using bis(pinacolato)diboron (B2Pin2) as the boron source. The reaction is carried out in the presence of a palladium catalyst, such as Pd(dppf)Cl2, and a base, such as potassium acetate, in a suitable solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. This includes the use of continuous flow reactors and advanced purification techniques to ensure consistent product quality .
Chemical Reactions Analysis
Types of Reactions
(4-Bromo-3-(methoxymethyl)phenyl)boronic acid undergoes various chemical reactions, including:
Suzuki-Miyaura Cross-Coupling: This reaction involves the coupling of the boronic acid with an aryl or vinyl halide in the presence of a palladium catalyst and a base.
Protodeboronation: This reaction involves the removal of the boronic acid group, typically using a protic acid or a base, resulting in the formation of the corresponding aryl compound.
Common Reagents and Conditions
Palladium Catalysts: Pd(PPh3)4, Pd(dppf)Cl2
Bases: Potassium carbonate, sodium hydroxide, potassium acetate
Solvents: Tetrahydrofuran (THF), dimethylformamide (DMF), ethanol
Major Products
Biaryl Compounds: Formed via Suzuki-Miyaura coupling
Phenols: Formed via oxidation
Aryl Compounds: Formed via protodeboronation
Scientific Research Applications
(4-Bromo-3-(methoxymethyl)phenyl)boronic acid has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of (4-Bromo-3-(methoxymethyl)phenyl)boronic acid in Suzuki-Miyaura coupling involves several key steps:
Oxidative Addition: The palladium catalyst undergoes oxidative addition with the aryl halide, forming a palladium-aryl complex.
Transmetalation: The boronic acid transfers its aryl group to the palladium complex, forming a new palladium-aryl bond.
Reductive Elimination: The palladium complex undergoes reductive elimination, releasing the coupled product and regenerating the palladium catalyst.
Comparison with Similar Compounds
(4-Bromo-3-(methoxymethyl)phenyl)boronic acid can be compared with other boronic acids, such as:
Phenylboronic Acid: Lacks the bromo and methoxymethyl substituents, making it less versatile in certain synthetic applications.
4-Methoxyphenylboronic Acid: Contains a methoxy group instead of a methoxymethyl group, affecting its reactivity and selectivity in coupling reactions.
3-Methoxyphenylboronic Acid: Similar to 4-methoxyphenylboronic acid but with the methoxy group in a different position, influencing its chemical properties.
The unique combination of the bromo and methoxymethyl groups in this compound provides distinct reactivity and selectivity advantages in various chemical reactions, making it a valuable compound in organic synthesis .
Properties
Molecular Formula |
C8H10BBrO3 |
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Molecular Weight |
244.88 g/mol |
IUPAC Name |
[4-bromo-3-(methoxymethyl)phenyl]boronic acid |
InChI |
InChI=1S/C8H10BBrO3/c1-13-5-6-4-7(9(11)12)2-3-8(6)10/h2-4,11-12H,5H2,1H3 |
InChI Key |
GHKMQUCEAPPXCC-UHFFFAOYSA-N |
Canonical SMILES |
B(C1=CC(=C(C=C1)Br)COC)(O)O |
Origin of Product |
United States |
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